N-Amino-2-(m-fluorophenyl)succinimide
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Overview
Description
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorophenyl-substituted diketone can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolidine derivatives .
Scientific Research Applications
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine structure but differ in their substituents, which can significantly alter their biological activity.
Fluorophenyl-substituted pyrrolidines: These compounds have similar fluorophenyl groups but may differ in other functional groups or ring structures.
Uniqueness
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of an amino group and a fluorophenyl group on the pyrrolidine ring.
Properties
CAS No. |
74208-85-8 |
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Molecular Formula |
C10H9FN2O2 |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13(12)10(8)15/h1-4,8H,5,12H2 |
InChI Key |
DJQWJHSBXLUHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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